Predicted Lipophilicity (XLogP3) Differentiation of CAS 111750-47-1 vs. 5-Methyl and Piperazine Analogs
The target compound (CAS 111750-47-1) exhibits a computed XLogP3 value of 1.6, placing it in a favorable lipophilicity window for oral bioavailability according to Lipinski's Rule of Five [1]. In comparison, the 5-methyl analog (CAS 141400-65-9) has a reported LogP of approximately 1.86, representing a +0.26 log unit increase, while the piperazine analog (CAS 141400-73-9) has a LogP of approximately 1.28, representing a −0.32 log unit decrease [2]. These differences correspond to an estimated 1.8-fold variation in octanol-water partition coefficient, which can meaningfully affect membrane permeability and in vitro assay behavior.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (PubChem computed) |
| Comparator Or Baseline | 5-Methyl analog (CAS 141400-65-9): LogP ≈ 1.86; Piperazine analog (CAS 141400-73-9): LogP ≈ 1.28 |
| Quantified Difference | ΔLogP = +0.26 vs. 5-methyl analog; ΔLogP = −0.32 vs. piperazine analog |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0) and ChemSrc/molbase databases |
Why This Matters
A 0.3-log-unit difference in LogP can alter membrane permeability by approximately 1.5–2-fold, directly impacting compound partitioning in cell-based assays and requiring different DMSO stock preparation protocols for reproducible screening.
- [1] PubChem Computed Properties for CID 787680. XLogP3-AA value: 1.6. View Source
- [2] Molbase chemical property data for CAS 141400-65-9. LogP: 1.8583. View Source
